![molecular formula C19H22O B15209022 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan CAS No. 62787-24-0](/img/structure/B15209022.png)
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family This compound is characterized by its unique structure, which includes seven methyl groups attached to the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan typically involves the alkylation of dibenzofuran with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dibenzofuran is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions not occupied by methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple methyl groups can influence its binding affinity and specificity, leading to distinct biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan: The parent compound without methyl substitutions.
1,2,3,4,6,7-Hexamethyldibenzo[b,d]furan: A similar compound with six methyl groups.
1,2,3,4,6,7,8-Heptamethyldibenzo[b,d]furan: Another heptamethylated derivative with a different substitution pattern.
Uniqueness
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is unique due to its specific methylation pattern, which can influence its chemical reactivity and physical properties. This distinct structure may result in unique applications and advantages over other similar compounds, particularly in fields such as material science and medicinal chemistry.
Propiedades
Número CAS |
62787-24-0 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,9-heptamethyldibenzofuran |
InChI |
InChI=1S/C19H22O/c1-9-8-10(2)16-17-14(6)12(4)13(5)15(7)19(17)20-18(16)11(9)3/h8H,1-7H3 |
Clave InChI |
FHFIOVFCZNHBGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C(C(=C(C(=C3OC2=C1C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


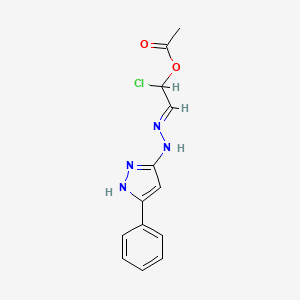
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
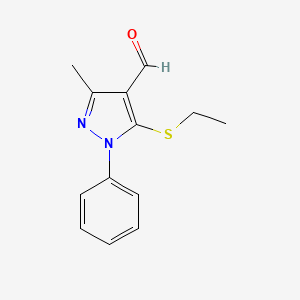
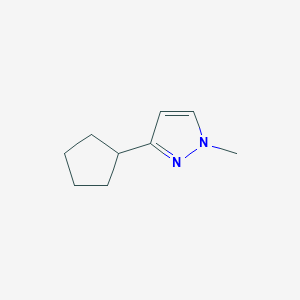

![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

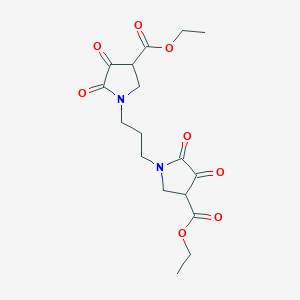
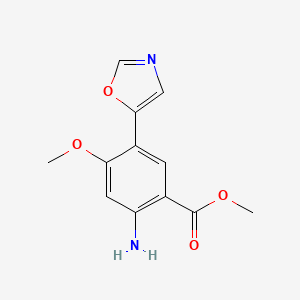
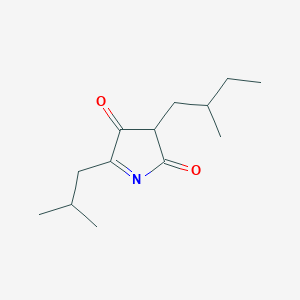
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
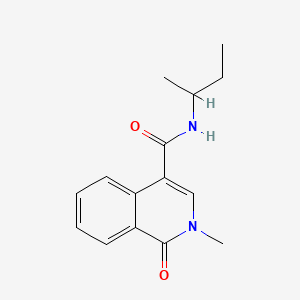
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
